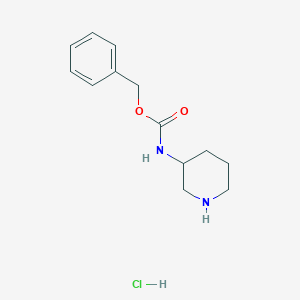

Benzyl piperidin-3-ylcarbamate hydrochloride

説明

Benzyl piperidin-3-ylcarbamate hydrochloride: is a chemical compound with the molecular formula C13H19ClN2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of benzyl piperidin-3-ylcarbamate hydrochloride typically involves the reaction of benzyl chloroformate with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yield and purity, often involving automated systems for precise control of reaction parameters.

化学反応の分析

Nucleophilic Substitution Reactions

The benzyl carbamate group undergoes nucleophilic substitution under alkaline conditions due to the electrophilic nature of the carbonyl carbon. Key reactions include:

a. Hydrolysis

- Basic Hydrolysis : Reaction with aqueous NaOH (1–2 M) at 80–100°C cleaves the carbamate bond, yielding piperidin-3-amine and benzyl alcohol .

- Acid-Mediated Hydrolysis : HCl (6 M) at reflux temperature produces analogous products but proceeds slower due to protonation of the amine .

b. Transesterification

In ethanol with catalytic triethylamine, the carbamate group reacts with alcohols to form new esters. For example:

Catalytic Hydrogenation

The benzyl group is susceptible to hydrogenolysis under catalytic hydrogenation:

| Conditions | Catalyst | Pressure | Product | Yield | Reference |

|---|---|---|---|---|---|

| H₂, Ni-based catalyst | Raney Ni | 3–5 atm | Piperidin-3-ylcarbamate | 85–92% | |

| H₂, Pd/C (10% w/w) | Pd/C | 1 atm | Deprotected piperidine derivative | 78% |

This reaction is critical for deprotection in multi-step syntheses, such as in pharmaceutical intermediates .

Oxidation

- Dess-Martin Periodinane : Oxidizes the piperidine ring’s secondary alcohol derivatives to ketones (e.g., forming 3-ketopiperidine) .

- Pyridinium Chlorochromate (PCC) : Converts hydroxymethyl groups on the piperidine ring to aldehydes .

Reduction

- NaBH₄/MeOH : Reduces imine intermediates generated during alkylation reactions .

- LiAlH₄ : Reduces carbamates to methylene amines under anhydrous conditions .

Friedel-Crafts Acylation

The free amine (after deprotection) participates in Friedel-Crafts reactions. For example:

- Conditions : Anhydrous 1,2-dichloroethane (DCE), AlCl₃ (1.2 equiv), 90°C, 6–8 h .

- Applications : Synthesizes aryl-piperidine conjugates for drug discovery .

N-Alkylation

Reacts with alkyl halides (e.g., benzyl chloride) in the presence of K₂CO₃:

Acylation

Acetic anhydride in pyridine acetylates the free amine (post-deprotection) :

Stability Under Reaction Conditions

| Condition | Stability | Degradation Pathway |

|---|---|---|

| Strong acids (pH < 2) | Unstable (t₁/₂ < 1 h at 25°C) | Hydrolysis of carbamate |

| Strong bases (pH > 12) | Unstable (t₁/₂ < 30 min at 25°C) | Cleavage to benzyl alcohol and amine |

| Oxidizing agents | Moderate (decomposes above 100°C) | Ring oxidation |

Industrial and Pharmacological Relevance

- Pharmaceutical Synthesis : Serves as an intermediate for NLRP3 inflammasome inhibitors (e.g., compound 16 in ) and kinase inhibitors like tofacitinib .

- Scale-Up Protocols : Patented routes achieve >85% yield using cost-effective nickel catalysts .

This compound’s versatility in nucleophilic, redox, and coupling reactions underscores its utility in medicinal chemistry and industrial synthesis.

科学的研究の応用

Scientific Research Applications

Benzyl piperidin-3-ylcarbamate hydrochloride has several notable applications:

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS). Its structural features allow for modifications that can enhance pharmacological properties, making it valuable in drug development for neurological disorders.

Organic Synthesis

It is widely used as a building block in organic synthesis. The compound can undergo various chemical reactions, including oxidation and substitution, to form more complex molecules. This versatility is crucial for developing new compounds with desired biological activities.

Biological Studies

The compound is investigated for its interactions with enzymes and receptors, particularly in the context of neurotransmitter systems involving acetylcholine and dopamine pathways. Its potential as an enzyme inhibitor or receptor ligand makes it a subject of interest in pharmacological studies .

Antiviral Research

Recent studies have highlighted the potential of benzyl piperidin-3-ylcarbamate derivatives as antiviral agents, particularly against influenza viruses. The structural characteristics of these compounds facilitate binding to viral proteins, which could lead to the development of novel antiviral therapies .

Case Studies

Several case studies illustrate the applications of this compound:

作用機序

The mechanism of action of benzyl piperidin-3-ylcarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can bind to active sites on enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor. The benzyl group enhances the compound’s binding affinity and specificity, making it a valuable tool in drug design and development.

類似化合物との比較

Benzyl piperidine: A simpler derivative lacking the carbamate group.

Piperidin-3-ylcarbamate: Similar structure but without the benzyl group.

Benzyl carbamate: Contains the benzyl and carbamate groups but lacks the piperidine ring.

Uniqueness: Benzyl piperidin-3-ylcarbamate hydrochloride is unique due to the presence of both the benzyl and piperidine moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and specific interactions with biological targets, making it a valuable compound in various research and industrial applications.

生物活性

Benzyl piperidin-3-ylcarbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a carbamate moiety. This unique structure enhances its binding affinity to various biological targets, which is crucial for its pharmacological effects. The presence of the hydrochloride salt form increases its solubility and stability, making it suitable for pharmaceutical formulations.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in neurotransmission and pain pathways. The compound's mechanism includes:

- Enzyme Inhibition : It binds to active sites on enzymes, inhibiting their activity. This property is particularly relevant in the development of enzyme inhibitors for therapeutic purposes.

- Receptor Modulation : The compound can modulate the function of various receptors, leading to altered neurotransmitter release and activity. This modulation is beneficial in treating conditions related to the central nervous system .

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antiviral Activity : Studies indicate that derivatives of benzyl piperidin-3-ylcarbamate exhibit antiviral properties, particularly against influenza viruses. The N-benzyl substitution is critical for maintaining this activity .

- Neuroprotective Effects : The compound shows potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its interaction with neurotransmitter systems suggests it may help modulate conditions like depression and anxiety .

- Analgesic Properties : Similar compounds have been noted for their analgesic effects, indicating that benzyl piperidin-3-ylcarbamate could be explored for pain management applications.

Case Studies

- Influenza Virus Inhibition : A study highlighted the efficacy of N-benzyl 4,4-disubstituted piperidine compounds against H1N1 influenza virus. The structure-activity relationship (SAR) revealed that modifications at specific positions significantly impacted antiviral potency. Benzyl piperidin-3-ylcarbamate was among those tested, showing promising results with an effective concentration (EC50) in the low micromolar range .

- Cytotoxicity Studies : In vitro studies assessed the cytotoxicity of various benzyl piperidine derivatives on cancer cell lines. Results indicated that while some derivatives exhibited low cytotoxicity, others showed significant pro-apoptotic effects, suggesting potential applications in cancer therapy .

Data Tables

The following table summarizes key findings related to the biological activities and properties of this compound:

| Activity | Mechanism | EC50 (µM) | Cytotoxicity (µM) |

|---|---|---|---|

| Antiviral (Influenza) | Inhibition of viral fusion peptides | 1.9 ± 0.1 | 2.7 ± 0.4 |

| Neuroprotective | Modulation of neurotransmitter release | - | - |

| Analgesic | Interaction with pain pathways | - | - |

特性

IUPAC Name |

benzyl N-piperidin-3-ylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIJBIOKQJMHNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203260-55-2 | |

| Record name | benzyl N-(piperidin-3-yl)carbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。